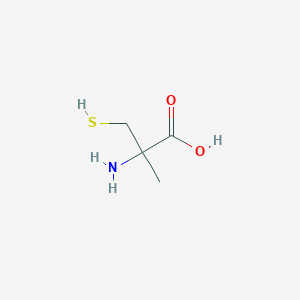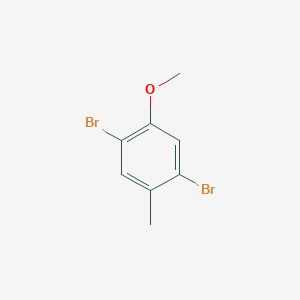
3-Deoxy-D-arabinose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Deoxy-D-arabinose: is a rare sugar derivative that plays a significant role in various biochemical pathways. It is a deoxy sugar, meaning it lacks one oxygen atom compared to its parent sugar, D-arabinose. This compound is particularly interesting due to its involvement in the biosynthesis of aromatic amino acids through the shikimate pathway, which is crucial for the production of many essential biomolecules in plants, bacteria, and fungi .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-D-arabinose typically involves the reduction of D-arabinose. One common method is the catalytic hydrogenation of D-arabinose using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction selectively removes the hydroxyl group at the third carbon position, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Specific strains of bacteria or yeast can be genetically engineered to overproduce enzymes involved in the shikimate pathway, leading to the accumulation of this compound. This method is advantageous due to its scalability and cost-effectiveness .
化学反应分析
Types of Reactions: 3-Deoxy-D-arabinose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-Deoxy-D-arabinonic acid using oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃).
Reduction: It can be further reduced to form 3-Deoxy-D-arabinitol using reducing agents like sodium borohydride (NaBH₄).
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in an aqueous or alcoholic solution.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or amine reagents like ammonia (NH₃).
Major Products:
Oxidation: 3-Deoxy-D-arabinonic acid.
Reduction: 3-Deoxy-D-arabinitol.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Chemistry: 3-Deoxy-D-arabinose is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is studied for its role in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids. Understanding this pathway can lead to the development of herbicides and antibiotics that target specific enzymes involved in this process .
Medicine: this compound derivatives have shown potential as therapeutic agents. For example, some derivatives exhibit antimicrobial properties, making them candidates for the development of new antibiotics .
Industry: In the industrial sector, this compound is used in the production of bio-based chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .
作用机制
The mechanism of action of 3-Deoxy-D-arabinose primarily involves its role as an intermediate in the shikimate pathway. This pathway connects central carbon metabolism with the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. The enzyme 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase catalyzes the first step of this pathway, where this compound is converted into 3-Deoxy-D-arabino-heptulosonate 7-phosphate. This reaction is crucial for the production of many secondary metabolites that are essential for plant growth and defense .
相似化合物的比较
D-Arabinose: The parent sugar of 3-Deoxy-D-arabinose, which contains an additional hydroxyl group at the third carbon position.
3-Deoxy-D-manno-octulosonate: Another deoxy sugar involved in the biosynthesis of lipopolysaccharides in bacteria.
2-Deoxy-D-ribose: A deoxy sugar found in the backbone of DNA.
Uniqueness: this compound is unique due to its specific role in the shikimate pathway and its ability to undergo a wide range of chemical reactions. Its structural simplicity combined with its biochemical significance makes it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2,4,5-trihydroxypentanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h2,4-5,7-9H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHJPQPGKIAEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[7-(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B12095906.png)




![4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B12095955.png)

![Tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B12095961.png)
![Imidazo[5,1-f][1,2,4]triazine, 4-chloro-7-methyl-5-(2-methylpropyl)-](/img/structure/B12095965.png)
![Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12095972.png)
